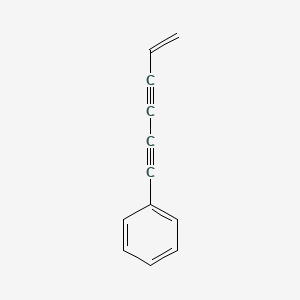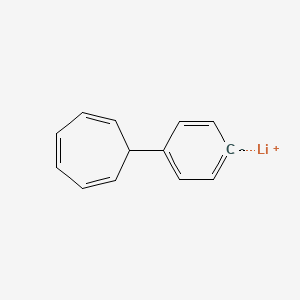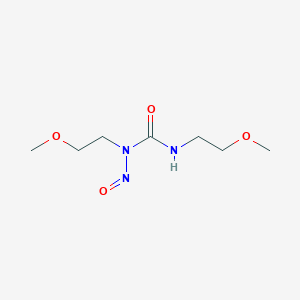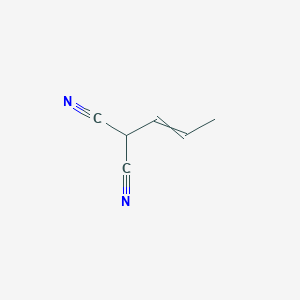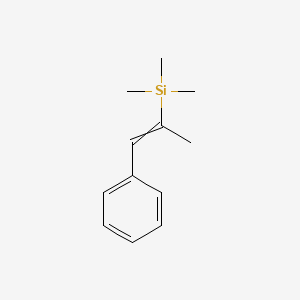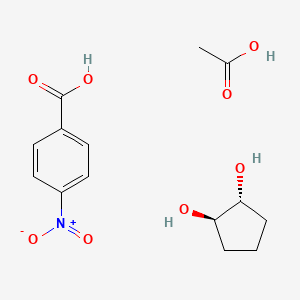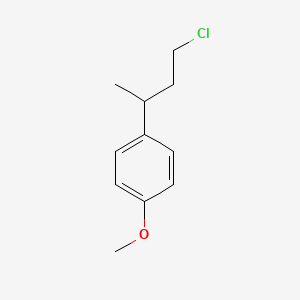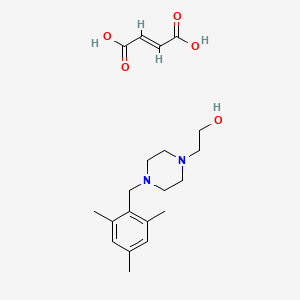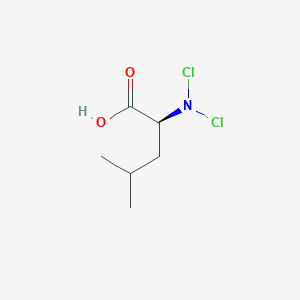
n,n-Dichloro-l-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dichloro-L-leucine: is a chemical compound derived from L-leucine, an essential amino acid This compound is characterized by the presence of two chlorine atoms attached to the nitrogen atoms of the leucine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dichloro-L-leucine typically involves the chlorination of L-leucine. One common method is the reaction of L-leucine with chlorine gas in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination of the nitrogen atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dichloro-L-leucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the dichloro compound back to L-leucine or its derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: L-leucine or its derivatives.
Substitution: Hydroxylated or aminated leucine derivatives.
Applications De Recherche Scientifique
N,N-Dichloro-L-leucine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of chlorinated amino acids and peptides.
Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme activity and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N,N-Dichloro-L-leucine involves the interaction of its chlorine atoms with biological molecules. The compound can penetrate cell membranes and interact with intracellular targets, such as enzymes and proteins. The chlorination of these molecules can lead to changes in their structure and function, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
N,N-Dichlorinated GABA: Similar to N,N-Dichloro-L-leucine, this compound is more lipophilic and can penetrate the blood-brain barrier.
N,N-Dichlorinated Taurine: Another chlorinated amino acid with potential biological applications.
N,N-Dichlorinated Homotaurine: Similar in structure and function to this compound.
Uniqueness: this compound is unique due to its specific structure and the presence of two chlorine atoms on the nitrogen atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
59384-06-4 |
|---|---|
Formule moléculaire |
C6H11Cl2NO2 |
Poids moléculaire |
200.06 g/mol |
Nom IUPAC |
(2S)-2-(dichloroamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C6H11Cl2NO2/c1-4(2)3-5(6(10)11)9(7)8/h4-5H,3H2,1-2H3,(H,10,11)/t5-/m0/s1 |
Clé InChI |
ZLCKTWDFXUKDRL-YFKPBYRVSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)N(Cl)Cl |
SMILES canonique |
CC(C)CC(C(=O)O)N(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Pyridin-3-yl)methyl]piperidine-2,6-dione](/img/structure/B14617341.png)
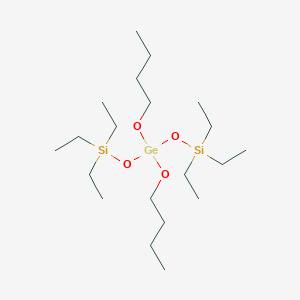
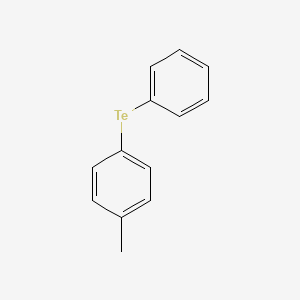
![4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14617358.png)
